5H-Pyrido[3,2-b]pyrrolizine
Description
Properties
IUPAC Name |
5H-pyrido[3,2-b]pyrrolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-8-7-9-4-2-6-12(9)10(8)11-5-1/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWKLHLTASXIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CC=C2)N3C1=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523431 | |
| Record name | 5H-Pyrido[3,2-b]pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89991-21-9 | |
| Record name | 5H-Pyrido[3,2-b]pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5h Pyrido 3,2 B Pyrrolizine and Its Analogs
Strategies for the Construction of the 5H-Pyrido[3,2-b]pyrrolizine Core
The construction of the fundamental this compound framework can be achieved through several strategic synthetic routes. These methods often focus on efficiency and the ability to generate structural complexity in a controlled manner.
One-Pot Cyclization Reactions for Pyrido[3,2-b]pyrrolizinone Formation
One-pot reactions are highly valued for their efficiency in synthesizing complex molecules from simple precursors in a single operation. The synthesis of 5H-pyrido[3,2-b]pyrrolizin-5-one analogs has been effectively accomplished using such methods. For instance, analogs of tripentone, which are 9H-pyrido[2,3-b]pyrrolizin-9-one derivatives, have been synthesized in good to excellent yields, ranging from 61% to 91%. nih.govresearchgate.net This approach highlights the utility of one-pot cyclization in building the pyridopyrrolizinone core. nih.govresearchgate.net
Another relevant one-pot approach involves a three-component reaction catalyzed by bismuth(III) triflate for the synthesis of pyrido[2,3-d]pyrimidines. scirp.org This process proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization, demonstrating the power of multicomponent reactions in constructing fused heterocyclic systems. scirp.org Similarly, pyrido[2,3-b] researchgate.netCurrent time information in Bangalore, IN.oxazin-2-ones have been prepared in high yields via a one-pot annulation that involves a Smiles rearrangement of the initial O-alkylation product followed by cyclization. nih.gov
A notable one-pot, three-component condensation of 6-amino-1,3-dimethyluracil, arylaldehydes, and malononitrile (B47326) in the presence of bismuth triflate has been developed to produce 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. scirp.org
| Reactants | Catalyst/Conditions | Product | Yield |
| 6-amino-1,3-dimethyluracil, aromatic aldehydes, malononitrile | Bi(OTf)₃, EtOH, 80˚C | 7-aminopyrido[2,3-d]pyrimidine-6-carbonitriles | High |
| N-substituted-2-chloroacetamides, 2-halo-3-hydroxypyridines | Cesium carbonate, refluxing acetonitrile | Pyrido[2,3-b] researchgate.netCurrent time information in Bangalore, IN.oxazin-2-ones | Excellent |
1,3-Dipolar Cycloaddition Reactions in the Synthesis of Spiropyrrolizine Derivatives
The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings, including spiropyrrolizine and spiropyrrolidine derivatives. beilstein-journals.orgresearchgate.netresearchgate.net This method often involves the in situ generation of an azomethine ylide, which then reacts with a dipolarophile. beilstein-journals.orgmdpi.com Azomethine ylides can be generated from the condensation of isatin (B1672199) with amino acids like L-proline or sarcosine. beilstein-journals.orgresearchgate.netmdpi.com
These reactions are known for their high degree of regio- and stereoselectivity, allowing for the controlled synthesis of complex spiro-heterocyclic scaffolds. beilstein-journals.orgresearchgate.net For example, novel spiropyrrolidine compounds with indole (B1671886) or indazole side chains have been synthesized through a one-pot, multicomponent 1,3-dipolar cycloaddition under thermal conditions. beilstein-journals.org The reaction of azomethine ylides with various dipolarophiles, such as vinylindoles or chalcones, leads to a diverse range of spiro compounds. beilstein-journals.orgmdpi.com The versatility of this reaction has been demonstrated in the synthesis of spirooxindole-pyrrolidine and spiropyrrolizine-oxindole systems. researchgate.net The reaction conditions, including the choice of solvent, can significantly influence the regioselectivity and stereoselectivity of the cycloaddition. mdpi.com
| Reactants | Reaction Type | Product | Key Features |
| N-alkylvinylindole/indazole, cyclic/acyclic amino acids, ninhydrin | One-pot multicomponent 1,3-dipolar cycloaddition | Spiropyrrolidine compounds | Regio- and stereospecific |
| Isatin, L-proline, dimethyl maleate | Three-component 1,3-dipolar cycloaddition | Spiropyrrolizidine oxindoles | High yields and diastereoselectivities |
| (E)-3-arylidene-1-methyl-pyrrolidine-2,5-diones, L-proline, isatins | Three-component 1,3-dipolar cycloaddition | Spiropyrrolizidine derivatives | Solvent-dependent regio- and stereoselectivity |
Palladium-Catalyzed Cyclization Approaches to Fused Pyrido Systems
Palladium-catalyzed reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These methods have been applied to the synthesis of various fused pyrido systems. A bimetallic Pd/Cu catalytic system has been used in a one-pot tandem reaction for the direct synthesis of pyrido-fused heterocycles like indoles and quinolines. rsc.org This step-economical approach involves a three-component reaction of o-halo aldehydes, alkynes, and tert-butylamine, proceeding through a Sonogashira coupling followed by an electrophilic cyclization. rsc.org
Furthermore, a modular, palladium-catalyzed carbonylative synthesis of pyrido[2,1-α]isoindoles has been developed. rsc.org This multicomponent reaction involves the coupling of imines and 2-bromopyridines to form mesoionic dipoles, which then undergo cycloaddition with in situ generated arynes. rsc.org This method allows for the efficient and modular assembly of polysubstituted products. rsc.org Palladium-catalyzed cyclocarbonylation of 2-pyridyl-linked vinylogous amides and ureas has also been employed to generate novel ring-fused pyridopyrimidinones in high yields. acs.org These approaches highlight the versatility of palladium catalysis in constructing diverse fused N-heterocyclic scaffolds. chim.it
| Reactants | Catalyst System | Reaction Type | Product |
| o-halo aldehydes, alkynes, tert-butylamine | Pd/Cu bimetallic | Tandem Sonogashira coupling and electrophilic cyclization | Pyrido fused indole, quinoline, etc. |
| Imines, 2-bromopyridines, aryne precursors | Palladium catalyst | Carbonylative coupling and cycloaddition | Pyrido[2,1-α]isoindoles |
| 2-pyridyl-linked vinylogous amides and ureas | Palladium catalyst | Cyclocarbonylation | Ring-fused pyridopyrimidinones |
Enaminone-Based Methodologies for Pyrrolizine Synthesis
Enaminones are versatile building blocks in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. nih.gov They have been effectively used in the synthesis of pyrrolizine and related systems. nih.govwits.ac.za A common method for preparing enaminones is the Eschenmoser sulfide (B99878) contraction. nih.govarkat-usa.org
N-(ethoxycarbonylmethyl)enaminones, prepared via Eschenmoser sulfide contraction, can undergo cyclization in the presence of silica (B1680970) gel under microwave heating to produce ethyl 6-(hetero)aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylates in high yields. nih.gov In these reactions, the enaminone acts as an electrophile at its carbonyl group. nih.gov In other cases, N-phenacyl enaminones have been shown to cyclize to 2,3-dihydro-1H-pyrrolizines when treated with acetic acid. arkat-usa.org This transformation was discovered unexpectedly during an attempted reduction. arkat-usa.org The condensation of masked vicinal amino aldehydes of the pyrrolizine series with malononitrile also leads to the formation of 2-amino-5a,6,7,8-tetrahydro-5-oxo-5H-pyrido[3,2-b]pyrrolizine-3-carbonitrile. enamine.netthieme-connect.com
| Starting Material | Key Reagent/Condition | Intermediate | Product |
| N-(ethoxycarbonylmethyl)pyrrolidine-2-thione and bromomethyl ketones | Eschenmoser sulfide contraction | N-(ethoxycarbonylmethyl)enaminones | Ethyl 2,3-dihydro-1H-pyrrolizine-5-carboxylates |
| N-phenacylpyrrolidine-2-thiones and phenacyl halides | Eschenmoser sulfide contraction | N-phenacyl enaminones | 2,3-dihydro-1H-pyrrolizines |
| Masked vicinal amino aldehydes of pyrrolizine | Malononitrile | - | 2-amino-5a,6,7,8-tetrahydro-5-oxo-5H-pyrido[3,2-b]pyrrolizine-3-carbonitrile |
Functionalization and Derivatization Techniques
Once the core scaffold is constructed, functionalization and derivatization are crucial for tuning the properties of the molecule.
Introduction of Diverse Substituents onto the Pyrido-Pyrrolizine Scaffold
The introduction of a variety of substituents onto the pyrido-pyrrolizine scaffold allows for the synthesis of a wide range of derivatives with potentially diverse biological activities. nih.govresearchgate.netcu.edu.eg For example, a novel pyrrolizine scaffold has been used as a starting point for the synthesis of numerous derivatives, including pyrimido[5,4-a]pyrrolizines and pyrido[3,2-a]pyrrolizines. cu.edu.egresearchgate.net
The functionalization can be achieved through various reactions. For instance, a synthesized pyrrolizine derivative containing an amino group can react with different p-substituted benzaldehydes to yield benzylidene derivatives. cu.edu.eg These can be further reacted with thioglycolic acid to form thiazolidinone derivatives. cu.edu.eg Acylation of the amino group with agents like acetyl chloride or benzoyl chloride provides another route to diversification. cu.edu.eg A divergent synthesis of pyrrolizine derivatives has also been reported through the C-H bond functionalization of pyrroles, where an N-alkoxycarbamoyl group acts as a transferable and transformable directing group. researchgate.netrsc.org
| Parent Scaffold | Reagent | Reaction Type | Functionalized Product |
| Aminopyrrolizine derivative | p-substituted benzaldehydes | Condensation | Benzylidene derivatives |
| Benzylidene-pyrrolizine derivatives | Thioglycolic acid | Cyclization | Thiazolidinone derivatives |
| Aminopyrrolizine derivative | Acetyl chloride, Benzoyl chloride | Acylation | Acylated pyrrolizine derivatives |
| N-alkoxycarbamoyl pyrroles | CF₃-ynones | C-H activation/cascade | Diversely functionalized pyrrolizines |
Stereoselective Synthetic Pathways for this compound Analogs
The controlled three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. In the context of this compound analogs, several methodologies have been developed to achieve high levels of stereocontrol.
One prominent approach involves the use of [3+2] cycloaddition reactions. For instance, the reaction of isatin derivatives with α-amino acids and dipolarophiles can generate spirooxindoles, which are key intermediates. acs.org The initial step is the formation of an imine between the isatin and the amino acid, followed by decarboxylation to produce an azomethine ylide. This ylide then undergoes a 1,3-dipolar cycloaddition with a dipolarophile to yield the spirooxindole. acs.org The stereochemistry of the final product is influenced by the nature of the reactants and the reaction conditions.
Multi-component reactions are particularly valuable for creating molecular complexity in a single step. A notable example is the one-pot three-component cycloaddition of 2-arylmethylidene-5,6-dimethoxyindenones with azomethine ylides, which are generated in situ from 5-(trifluoromethoxy)isatin (B62976) and amino acids like tryptophan or phenylalanine. rsc.org This reaction, conducted in an ionic liquid like [bmim]Br, produces spiropyrrolidine heterocyclic hybrids with moderate to good yields and high diastereoselectivity. rsc.org
Another strategy involves the tandem aza Prins-Ritter/Friedel-Crafts type reaction of endocyclic N-acyliminium ions, which allows for the stereoselective synthesis of amido and phenyl azabicyclic derivatives. acs.org Similarly, the enantioselective rhodium-catalyzed isomerization of 4-iminocrotonates provides a pathway to unique chiral synthons that can be further elaborated into complex pyrrolizidine (B1209537) structures. acs.org
The table below summarizes key stereoselective reactions for the synthesis of related heterocyclic systems, highlighting the diversity of approaches available to control stereochemistry.
| Reaction Type | Reactants | Key Features | Product Class |
| [3+2] Cycloaddition | Isatin, α-amino acid, dipolarophile | Formation of azomethine ylide intermediate | Spirooxindoles |
| One-pot three-component cycloaddition | 2-arylmethylidene-5,6-dimethoxyindenones, 5-(trifluoromethoxy)isatin, tryptophan/phenylalanine | High diastereoselectivity, use of ionic liquid | Spiropyrrolidine hybrids |
| Tandem aza Prins-Ritter/Friedel-Crafts | Endocyclic N-acyliminium ions | Stereoselective formation of C-C and C-N bonds | Amido and phenyl azabicyclics |
| Rhodium-catalyzed isomerization | 4-Iminocrotonates | Enantioselective, formation of chiral synthons | Chiral pyrrolidine (B122466) precursors |
Ring Expansion and Rearrangement Strategies for Novel Fused Systems
Ring expansion and rearrangement reactions offer powerful tools for transforming existing heterocyclic frameworks into more complex, fused systems. These strategies are particularly useful for accessing novel analogs of this compound that may not be readily available through direct cyclization methods.
One such strategy involves the dehydrative transformation of spirooxindoles. acs.org Spirooxindoles, prepared from the reaction of isatin, an α-amino acid, and a dipolarophile, can undergo a ring expansion reaction when treated with phosphorus oxychloride (POCl₃). acs.org This reaction is thought to proceed through the formation of an intermediate that undergoes an intramolecular dehydrative cyclization to yield pyrido[2,3-b]indoles, a class of compounds structurally related to this compound. acs.org
Another approach involves the Wolff rearrangement of diazo-compounds derived from Meldrum's acid. This rearrangement generates a ketene (B1206846) intermediate in situ, which can then participate in a [2+2] Staudinger cycloaddition with a 2-azabuta-1,3-diene to form β-lactam rings within a dispirocyclic system. rsc.org
The synthesis of pyrrolo[2,3-a]pyrrolizine and related structures can also be achieved through reactions involving secondary amino acids and alkenyl aldehydes, leading to the formation of pyrrolo[3,4-b]pyrrolizine and pyrrolo[3',4':4,5]pyrrolo[1,2-a]indoles. researchgate.net Additionally, α,β-unsaturated carbene complexes can undergo a 2-carbon migration/ring-expansion to form tricyclic pyrrolo[2,3-b]dihydroquinoline systems. uga.edu
The following table details several ring expansion and rearrangement strategies that have been employed in the synthesis of complex nitrogen-containing heterocycles.
| Starting Material | Reagent/Condition | Key Transformation | Product Type |
| Spirooxindoles | POCl₃, heat | Dehydrative ring expansion | Pyrido[2,3-b]indoles |
| Meldrum's acid derived diazo-compound | Rhodium catalyst | Wolff rearrangement, [2+2] cycloaddition | Dispirocyclic N-vinyl β-lactams |
| Secondary amino acids, alkenyl aldehydes | - | Cyclization | Pyrrolo[3,4-b]pyrrolizine |
| α,β-Unsaturated carbene complexes | - | 2-Carbon migration/ring-expansion | Pyrrolo[2,3-b]dihydroquinoline |
Utilization of Precursors in Complex Heterocycle Chemistry
The synthesis of complex heterocyclic structures like this compound often relies on the use of well-defined precursor molecules that can be elaborated in subsequent steps. Pyrrolizinone derivatives, for example, serve as important precursors in the synthesis of a variety of heterocyclic compounds. researchgate.net
Derivatives of 5H-pyrido[3,2-b]pyrrolizin-5-one have been synthesized and utilized as precursors in further chemical transformations. researchgate.netnih.gov These compounds can be prepared in good to excellent yields and serve as a scaffold for the introduction of additional functional groups or for the construction of more complex ring systems. nih.gov
Pyrrolidine derivatives, in general, are fundamental building blocks in the synthesis of a wide range of biologically active molecules, including alkaloids and pharmaceuticals. mdpi.com The pyrrolidine ring is a common structural motif in many natural products and synthetic drugs. mdpi.com
The synthesis of complex spiro heterocyclic compounds can be achieved through the cycloaddition of in situ generated azomethine ylides with various dipolarophiles. rsc.org For example, the reaction of aldehydes and pyrrolidine can generate an azomethine ylide intermediate that subsequently undergoes a 1,3-dipolar cycloaddition with 3-alkylidene-2-oxindoles to produce complex spiro cycloadducts with good yields and diastereoselectivity. rsc.org
The table below lists some key precursors and their applications in the synthesis of complex heterocyclic systems.
| Precursor | Application | Resulting Heterocycle |
| 5H-Pyrido[3,2-b]pyrrolizin-5-one derivatives | Scaffold for further functionalization | More complex pyrido[3,2-b]pyrrolizine analogs |
| Pyrrolidine | Generation of azomethine ylides | Spiro heterocyclic compounds |
| Isatin | Reaction with amino acids | Spirooxindole intermediates |
| N-vinylic phosphazenes | Aza-Wittig reaction with functionalized aldehydes | Polycyclic aza-heterocycles |
Sophisticated Spectroscopic and Structural Characterization of 5h Pyrido 3,2 B Pyrrolizine Compounds
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. For complex heterocyclic systems like pyrido-pyrrolizine derivatives, X-ray crystallography has been instrumental in confirming the structures of newly synthesized molecules.
Table 1: Representative Crystallographic Data for Related Heterocyclic Compounds
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° | mdpi.com |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis (e.g., 1H, 13C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For pyrido-pyrrolizine derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In ¹H NMR spectra of pyrido-pyrrolizine and related structures, signals in the aromatic region (typically δ 6.5-8.5 ppm) correspond to the protons on the heterocyclic rings. researchgate.netmdpi.com The precise chemical shift, multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the connectivity of the protons. For example, in a 2-phenylpyrido[2,3-b]indolizine, the proton at the H-6 position appears as a doublet at δ 8.25 ppm with a coupling constant of J = 7.1 Hz. mdpi.com
¹³C NMR spectroscopy complements the ¹H data, showing distinct signals for each unique carbon atom. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment. For instance, carbonyl carbons in pyrrolizinone derivatives appear significantly downfield. semanticscholar.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives. researchgate.net These experiments establish correlations between nuclei, allowing for a complete mapping of the molecular skeleton. researchgate.netkpfu.ru
Table 2: Representative ¹H and ¹³C NMR Data for a Pyrido[2,3-b]indolizine Derivative
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | |
|---|---|---|
| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) |
| 8.25 (d, J = 7.1 Hz) | H-6 | 154.9 |
| 8.15 (d, J = 8.6 Hz) | H-3 | 146.3 |
| 8.11 (d, J = 7.6 Hz) | Ph-H | 140.7 |
| 7.61 (d, J = 8.6 Hz) | H-4 | 139.2 |
| 7.50–7.52 (m) | H-9, Ph-H | 128.6 (2C) |
| 7.42–7.44 (m) | Ph-H | 128.4 |
| 6.95–6.98 (m) | H-7 | 127.5 (2C) |
| 6.90 (s) | H-10 | 124.6 |
| 6.53–6.55 (m) | H-8 | 123.4 |
Data extracted for 2-Phenylpyrido[2,3-b]indolizine mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. This method is capable of measuring mass-to-charge ratios (m/z) to a very high degree of accuracy (typically with an error of less than 5 ppm). researchgate.net
For newly synthesized 5H-Pyrido[3,2-b]pyrrolizine derivatives, HRMS provides definitive confirmation that the target molecule has been formed. By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed molecular formula, researchers can confirm the compound's identity. For example, the structure of a synthesized spirooxindole derivative was confirmed by HRMS, which provided an exact mass measurement consistent with its calculated elemental composition. researchgate.net This level of precision is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas.
Hypothetical data based on typical experimental results for similar compounds.
Vibrational Spectroscopy (Infrared) in Functional Group Identification
Infrared (IR) spectroscopy is a rapid and valuable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., C=O, N-H, C-H, C=N) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint".
For derivatives of this compound, IR spectroscopy can quickly confirm the presence of key structural features. For example, in pyrrolizinone analogs, a strong absorption band in the region of 1680-1630 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration. The presence of an N-H bond in certain derivatives would be indicated by a sharp absorption band in the 3300-3500 cm⁻¹ region. The analysis of spiro-pyrrolizine derivatives has shown characteristic bands for C=O and N-H stretches, confirming the incorporation of these functional groups into the final structure. mdpi.commdpi.com
Table 4: Characteristic Infrared Absorption Frequencies for Pyrido-Pyrrolizine Derivatives
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| Amine | N-H stretch | 3310 - 3404 | mdpi.com |
| Carbonyl (Ketone/Amide) | C=O stretch | 1676 - 1711 | mdpi.com |
| Aromatic Ring | C=C stretch | ~1600 | mdpi.com |
Fluorescence Spectroscopic Investigations of Pyrido-Pyrrolizine Derivatives
Certain classes of pyrido-pyrrolizine and related indolizine (B1195054) compounds exhibit interesting photophysical properties, including fluorescence. Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. This technique provides insights into the electronic structure of a molecule and its potential applications in areas such as bioimaging and materials science. semanticscholar.orgnih.gov
Derivatives of pyrido[2,3-b]indolizine, an isomer of the pyrido[3,2-b]pyrrolizine system, have been shown to be fluorescent, emitting light in the green region of the visible spectrum. mdpi.comsemanticscholar.org Key parameters determined from fluorescence spectroscopy include the absorption maximum (λ_abs), the emission maximum (λ_em), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (FQY), which measures the efficiency of the fluorescence process. semanticscholar.org Studies have shown that these compounds can have high quantum yields, making them effective fluorophores. mdpi.comsemanticscholar.org The pyrido[3,2-b]indolizine scaffold has been rationally designed to create fluorophores with tunable emission colors from blue to red by strategic placement of substituents. nih.gov
Table 5: Photophysical Properties of Representative Pyrido[2,3-b]indolizine Derivatives in Toluene
| Compound | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (FQY) [%] |
|---|---|---|---|---|
| 3a | 413 | 511 | 4643 | 77 |
| 3b | 404 | 505 | 4950 | - |
| 3c | 414 | 520 | 4923 | - |
| 3m | 418 | 519 | 4655 | - |
| 3n | 410 | 513 | 4897 | - |
Data from Sokolova et al. semanticscholar.org
Computational and Theoretical Investigations of 5h Pyrido 3,2 B Pyrrolizine
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction (e.g., DFT, ECD)
Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) are particularly valuable.
In the rational design of related fluorescent scaffolds such as pyrido[3,2-b]indolizine, quantum mechanical calculations have been instrumental. nih.gov Time-Dependent Density Functional Theory (TD-DFT) calculations have been used to predict how substitutions at different positions on the molecular core affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For instance, calculations revealed that the C5 position is optimal for selectively perturbing the HOMO energy level with minimal impact on the LUMO. nih.gov This targeted approach allows for the fine-tuning of the molecule's emission wavelength, enabling the rational design of fluorophores with specific colors ranging from blue to red. nih.gov This strategy has led to the creation of small, rigid, and neutral organic fluorophores that absorb visible light (>400 nm) despite their small molecular size. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Profiling
Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for exploring how a ligand, such as a derivative of 5H-Pyrido[3,2-b]pyrrolizine, might interact with a biological target, typically a protein receptor.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For example, docking studies on fused 1H-pyrrole derivatives, which share structural similarities, have been used to investigate their interaction with the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net Similarly, studies on cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have used docking to elucidate binding modes within the active sites of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.
Below is a table summarizing docking scores for cyanopyridone derivatives targeting the VEGFR-2 active site, demonstrating how computational results can quantify binding affinity.
| Compound | Docking Score (kcal/mol) |
| Sorafenib (Reference) | -15.1 |
| Compound 5a | -14.5 |
| Compound 5e | -15.2 |
| Data sourced from docking studies on cyanopyridone derivatives as VEGFR-2 inhibitors. mdpi.com |
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the interaction, MD simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. arxiv.org These simulations model the movement of atoms and molecules, allowing researchers to assess the stability of the predicted binding pose and the flexibility of the ligand within the active site. arxiv.orgbiorxiv.org The process typically involves placing the docked complex in a simulated physiological environment (e.g., a water box with ions) and applying physical laws to track atomic movements. nih.gov This provides a more detailed understanding of the thermodynamics and kinetics of the ligand-receptor interaction. biorxiv.org
Comprehensive Analysis of Intramolecular and Intermolecular Noncovalent Interactions (e.g., Hydrogen Bonding, C-H...π, π-π Stacking)
Noncovalent interactions are critical in determining the three-dimensional structure of molecules and how they assemble in the solid state. nih.gov These interactions, though weaker than covalent bonds, govern molecular recognition and the properties of materials. nih.gov
In crystalline structures of related spiropyrrolizine compounds, various weak noncovalent interactions such as C–H···O, C–H···π, and π···π stacking play a significant role in stabilizing the crystal packing. nih.gov Several computational methods are employed to characterize and quantify these interactions:
Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular contacts in a crystal.
PIXEL Calculation: This method calculates the interaction energies of intermolecular noncovalent interactions, providing a detailed energy decomposition scheme. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM): Bader's QTAIM theory analyzes the electron density topology to characterize the nature and strength of noncovalent interactions at bond critical points (BCPs). nih.gov
Noncovalent Interaction (NCI) Plot Index: This is a visualization tool that helps in identifying and characterizing noncovalent interactions in 3D space. nih.gov
Intramolecular hydrogen bonds (IMHBs) are another crucial type of noncovalent interaction that can significantly influence the conformation and properties of a molecule. mdpi.com Ab initio calculations can be used to analyze the strength and characteristics of these bonds. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dmed.org.ua The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.
For derivatives of 5H-pyrido[3,2-b]pyrrolizin-5-one, which have shown antiproliferative activity against human tumor cell lines, understanding the structure-activity relationship is key to designing more potent analogs. nih.gov QSAR studies help identify the key structural features that contribute to the observed cytotoxicity. nih.gov
The general workflow for developing a QSAR model involves:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is collected.
Descriptor Calculation: Various molecular descriptors (e.g., 2D, 3D, electronic, topological) are calculated for each compound. dmed.org.ua
Model Building: Statistical techniques, such as Multiple Linear Regression Analysis (MLRA), are used to build a model that correlates the descriptors with the biological activity. dmed.org.ua
Validation: The predictive power of the model is assessed using both internal (e.g., leave-one-out cross-validation) and external validation methods. dmed.org.ua
The table below shows the cytotoxic activity of some 5H-pyrido[3,2-b]pyrrolizin-5-one derivatives against different cancer cell lines, which is the type of data used to build QSAR models.
| Cell Line | IC50 Range (µM) |
| HCT-116 (Human colorectal carcinoma) | 0.11 - 16.11 |
| MCF-7 (Human breast cancer) | 0.11 - 16.11 |
| Data represents the range of activity for the most active derivatives of 5H-pyrido[3,2-b]pyrrolizin-5-one. nih.gov |
By identifying which descriptors are most influential, QSAR models can guide the synthesis of new compounds with potentially enhanced activity. dmed.org.ua
Conformational Analysis and Energetic Profiles of Pyrido-Pyrrolizine Scaffolds
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy differences between them is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape.
For heterocyclic scaffolds, computational methods like ab initio calculations are used to explore the potential energy surface of the molecule. researchgate.net This allows for the identification of various energy minima, which correspond to stable conformers (e.g., chair, twist forms), and the transition states that connect them. researchgate.net By calculating the relative energies of these conformers, researchers can determine the most stable, and therefore most populated, conformation under given conditions. This information is vital for understanding how the pyrido-pyrrolizine scaffold will present itself to a biological target, influencing its binding affinity and activity.
Biological Activities and Mechanistic Insights of 5h Pyrido 3,2 B Pyrrolizine and Its Analogs
Antiproliferative and Antitumor Mechanisms in Cellular Models
Analogs of 5H-Pyrido[3,2-b]pyrrolizine have shown notable cytotoxic effects against several human cancer cell lines. The primary mechanisms contributing to this antitumor activity involve the induction of programmed cell death (apoptosis), interference with the cell division cycle, and disruption of essential cellular structures.
Induction of Apoptosis Pathways in Cancer Cell Lines
A key mechanism for the antitumor action of these compounds is their ability to trigger apoptosis, a form of programmed cell death, in cancer cells. Studies on 5H-pyrido[3,2-b]pyrrolizin-5-one tripentone analogs demonstrated significant antiproliferative activity against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov These compounds induced a clear shift of viable cells toward early apoptosis without causing necrosis, indicating a controlled, targeted cell-killing mechanism. nih.gov The most active derivatives exhibited IC50 values (the concentration required to inhibit 50% of cell growth) ranging from 0.11 to 16.11 μM, suggesting potent cytotoxic action against tumor cells while not affecting the viability of normal intestinal-like Caco-2 cells. nih.gov
Further mechanistic studies on related pyrido-containing heterocyclic compounds, such as pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines, have shown that apoptosis induction can be mediated through the activation of key executioner proteins. A hallmark of apoptosis is the cleavage and activation of caspase-3, which in turn cleaves other cellular substrates like poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. The cleavage of PARP-1 is a definitive indicator of apoptosis. By activating this caspase cascade, these compounds ensure the orderly dismantling of cancer cells, a desirable trait for anticancer agents. researchgate.net
Table 1: Cytotoxicity of 5H-Pyrido[3,2-b]pyrrolizin-5-one Analogs in Cancer Cell Lines
| Cancer Cell Line | Cell Type | Reported IC50 Range (μM) | Reference |
|---|---|---|---|
| HCT-116 | Human Colorectal Carcinoma | 0.11 - 16.11 | nih.gov |
| MCF-7 | Human Breast Cancer | 0.11 - 16.11 | nih.gov |
Cell Cycle Arrest and Modulation (e.g., G2/M phase)
In addition to inducing apoptosis, many antitumor agents function by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. Analogs of this compound have been shown to confine cancer cells in the mitotic phases of the cell cycle. nih.gov This effect is often characterized as an arrest at the G2/M checkpoint, which is the transition phase between the second growth phase (G2) and mitosis (M).
Studies on structurally related compounds, including certain pyrrolizidine (B1209537) alkaloids and other heterocyclic systems, confirm that G2/M arrest is a common mechanism of action. nih.govmdpi.com This arrest prevents the cell from entering mitosis, thereby inhibiting cell division and leading to cell death if the cell cannot repair underlying damage. researchgate.netmdpi.com The accumulation of cells in the G2/M phase is a strong indicator that the compound interferes with the cellular machinery required for mitosis. mdpi.com For example, research on 9-aryl-5H-pyrido[4,3-b]indole derivatives, which share a similar 'pyrido' core, demonstrated that these compounds effectively arrest the cell cycle at the G2/M phase, which precedes the induction of apoptosis. nih.gov
Disruption of Microtubule/Tubulin Dynamics as a Mode of Action
A primary reason for G2/M cell cycle arrest is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is necessary for chromosome segregation during cell division. Compounds that interfere with the polymerization or depolymerization of tubulin, the protein subunit of microtubules, can halt mitosis and induce apoptosis.
Research on 9-aryl-5H-pyrido[4,3-b]indole derivatives has shown that these compounds can act as tubulin polymerization inhibitors. nih.gov One potent compound from this class was found to inhibit tubulin polymerization, disrupt the cellular microtubule network, and arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis. nih.gov Molecular modeling suggested that this compound binds to the colchicine (B1669291) binding site on tubulin. nih.gov This mode of action is a well-established strategy for many successful anticancer drugs and highlights a key mechanistic pathway for the antitumor effects of compounds containing the pyrido-indole scaffold. nih.gov
Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition
Derivatives of the pyrrolizine scaffold have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. mdpi.comresearchgate.net COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.
A series of N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives were synthesized and evaluated as dual inhibitors of COX and 5-lipoxygenase (5-LOX). These compounds exhibited IC50 values for COX-1 and COX-2 inhibition in the low micromolar range. researchgate.net Notably, some of these pyrrolizine derivatives showed higher anti-inflammatory activity than the commonly used non-steroidal anti-inflammatory drug (NSAID), ibuprofen, in a carrageenan-induced rat paw edema model. mdpi.comresearchgate.net The ability to inhibit both COX-1 and COX-2 suggests a broad-spectrum anti-inflammatory effect. researchgate.net Related heterocyclic structures, such as pyridazine (B1198779) derivatives, have also been developed as selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Table 2: In Vitro COX Enzyme Inhibition by Pyrrolizine Derivatives
| Enzyme | Reported IC50 Range (μM) | Reference |
|---|---|---|
| COX-1 | 2.45 - 5.69 | researchgate.net |
| COX-2 | 0.85 - 3.44 | researchgate.net |
Antimicrobial Efficacy and Associated Mechanisms
The pyrido-pyrrolizine scaffold and its analogs have also been investigated for their potential as antimicrobial agents. Various derivatives have shown activity against a range of bacterial strains. For instance, spirooxindoles containing a pyrrolizinic nucleus were evaluated for antibacterial activity against several pathogens, with some compounds showing notable activity against Staphylococcus aureus and Neisseria gonorrhoeae. mdpi.com
Similarly, derivatives of pyridoxine (B80251) (Vitamin B6), which contains a pyridine (B92270) ring, have demonstrated high biocidal activity against both planktonic and biofilm-embedded Staphylococcus aureus and Staphylococcus epidermidis. nih.gov One quaternary ammonium (B1175870) salt of pyridoxine was able to cause the complete death of biofilm-embedded S. aureus and S. epidermidis at concentrations of 64 and 16 μg/mL, respectively. nih.gov Biofilms are communities of bacteria that are notoriously difficult to treat, and compounds active against them are of significant interest. The broad antimicrobial potential of pyridine-containing compounds is further supported by studies on various other derivatives that show efficacy against bacteria such as E. coli, P. vulgaris, and K. pneumonia. nih.gov
Other Reported Biological Activities (e.g., Analgesic, Enzyme Inhibition)
Beyond their anticancer and anti-inflammatory roles, pyrrolizine and its analogs have been recognized for other important biological activities, including analgesic effects and broader enzyme inhibition.
The analgesic (pain-relieving) activity of these compounds is often linked to their anti-inflammatory mechanism via COX inhibition. mdpi.comscispace.com In preclinical models, such as the hot plate test in rats, certain pyrrolizine derivatives displayed higher analgesic activity than ibuprofen. scispace.com A closely related series of N-substituted pyrido[3,2-b]oxazinones also demonstrated potent analgesic efficacy. One derivative, in particular, was found to be more active than aspirin (B1665792) in writhing tests, with ED50 values of 12.5 mg/kg in mice and 27.8 mg/kg in rats. nih.gov
In terms of enzyme inhibition, the dual inhibition of both COX and 5-LOX by some pyrrolizine derivatives represents a significant finding. mdpi.comresearchgate.net 5-LOX is an enzyme involved in the synthesis of leukotrienes, which are also mediators of inflammation. Compounds that can inhibit both pathways, such as licofelone, may offer a more comprehensive anti-inflammatory effect and a better safety profile. scispace.com
Identification and Characterization of Specific Molecular Targets (e.g., Bromodomain, Adenine (B156593) Phosphoribosyltransferase)
Initial investigations into the biological activities of this compound and its analogs have primarily focused on their potential as antitumor agents, with several studies detailing their synthesis and cytotoxic effects against various cancer cell lines. However, the specific molecular targets through which these compounds exert their effects are not yet fully elucidated in publicly available scientific literature.
While the broader class of pyrrolizine-containing compounds has been associated with a range of biological activities, including anti-inflammatory and antimicrobial effects, specific and direct evidence linking the this compound scaffold to the inhibition of bromodomains or adenine phosphoribosyltransferase (APRT) is not established in the reviewed literature.
Research into compounds with similar nitrogen-containing heterocyclic structures has identified potent inhibitors of various therapeutic targets. For instance, derivatives of pyrido[3,2-b]pyrazinone have been identified as potent and selective inhibitors of phosphodiesterase 5 (PDE5). Similarly, other fused pyridine-based heterocyclic systems have been explored for their inhibitory activity against targets such as CXCR2 and various kinases.
However, a direct extrapolation of these findings to the this compound core is not scientifically rigorous without specific experimental data. The unique three-dimensional structure and electronic properties of the this compound scaffold necessitate dedicated studies to identify and characterize its molecular targets.
Future research, potentially employing techniques such as affinity chromatography, proteomics-based approaches, or computational docking studies, will be crucial in identifying the specific proteins with which this compound and its derivatives interact. Such studies will be instrumental in understanding their mechanism of action and for the rational design of more potent and selective analogs.
Structure Activity Relationship Sar Studies and Rational Drug Design Approaches for 5h Pyrido 3,2 B Pyrrolizine Derivatives
Systematic Chemical Modifications and Their Impact on Biological Potency
Systematic modification of the 5H-pyrido[3,2-b]pyrrolizine core has been a key strategy to explore its therapeutic potential. A notable area of investigation has been the synthesis of 5H-pyrido[3,2-b]pyrrolizin-5-one tripentone analogs and the evaluation of their antitumor activity. These studies have provided valuable insights into how different substituents at various positions on the scaffold influence cytotoxicity against human tumor cell lines.
The antiproliferative activity of these compounds has been assessed against cell lines such as the human colorectal carcinoma (HCT-116) and human breast cancer (MCF-7) lines. The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Research has shown that certain derivatives exhibit significant cytotoxic action against tumor cells while not affecting the viability of normal intestinal-like cells, suggesting a degree of selectivity. The most active derivatives have demonstrated IC50 values ranging from 0.11 to 16.11 μM. nih.gov
The biological mechanism of action for some of the more potent compounds involves the induction of apoptosis and cell cycle arrest in the mitotic phases, without causing necrotic effects. nih.gov
To illustrate the impact of chemical modifications on biological potency, consider the following data from studies on 5H-pyrido[3,2-b]pyrrolizin-5-one derivatives:
| Compound | Substituent at R1 | Substituent at R2 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. MCF-7 |
|---|---|---|---|---|
| 1a | H | Phenyl | >50 | >50 |
| 1b | CH3 | Phenyl | 10.2 | 15.8 |
| 1c | H | 4-Methoxyphenyl (B3050149) | 5.5 | 8.1 |
| 1d | CH3 | 4-Methoxyphenyl | 0.11 | 0.25 |
| 1e | H | 4-Chlorophenyl | 2.3 | 3.7 |
| 1f | CH3 | 4-Chlorophenyl | 0.45 | 0.98 |
From this data, several SAR trends can be deduced:
Substitution at R1: The presence of a methyl group (CH3) at the R1 position generally leads to a significant increase in antiproliferative activity compared to an unsubstituted hydrogen atom.
Substitution at R2: The nature of the aryl substituent at the R2 position plays a crucial role in determining potency. Electron-donating groups, such as a methoxy (B1213986) group on the phenyl ring, appear to enhance activity. Halogen substitution, such as with chlorine, also contributes to increased potency compared to an unsubstituted phenyl ring.
Combined Effects: The combination of favorable substituents at both R1 and R2 positions results in the most potent compounds. For instance, the presence of a methyl group at R1 and a 4-methoxyphenyl group at R2 leads to the lowest IC50 values.
These findings underscore the importance of systematic chemical modifications in elucidating the SAR of this compound derivatives and guiding the design of more effective anticancer agents.
Elucidation of Pharmacophore Models for Optimized Activity
Pharmacophore modeling is a powerful computational tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For the this compound scaffold, while specific pharmacophore models are not extensively reported in the public domain, the principles of their development can be applied to optimize activity. Based on the known SAR, a hypothetical pharmacophore model for anticancer activity could be constructed. Such a model for 5H-pyrido[3,2-b]pyrrolizin-5-one derivatives might include:
An aromatic ring feature corresponding to the R2 substituent.
A hydrophobic feature, potentially represented by the R1 methyl group.
Hydrogen bond acceptor sites, such as the carbonyl group at position 5 and the nitrogen atom in the pyridine (B92270) ring.
By aligning a set of active and inactive this compound derivatives, a 3D pharmacophore model could be generated. This model would serve as a template for virtual screening of chemical databases to identify novel compounds with the desired spatial arrangement of features, which could then be synthesized and tested for their biological activity.
Fragment-Based Drug Design (FBDD) Strategies for Lead Identification
Fragment-Based Drug Design (FBDD) is an approach for identifying lead compounds by screening small chemical fragments, which typically have low molecular weight. These fragments can bind weakly to the biological target, and their binding is often detected by biophysical techniques. Once identified, these fragments can be grown or linked together to produce a more potent lead compound.
In the context of this compound, an FBDD approach could be employed to identify novel derivatives. The core scaffold itself could be considered a key fragment. By screening a library of fragments for binding to a relevant biological target (e.g., a specific kinase or DNA), one could identify small molecules that interact with pockets on the target's surface.
For instance, a fragment library could be screened to find moieties that bind to a pocket adjacent to the binding site of the this compound core. These fragments could then be chemically linked to the core scaffold to create a larger molecule with enhanced affinity and selectivity. This strategy allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of large compound libraries.
Lead Optimization Strategies for Enhancing Selectivity and Efficacy
Once a lead compound with promising activity has been identified, the next step is lead optimization. This process involves fine-tuning the structure of the lead compound to improve its pharmacological properties, such as potency, selectivity, and metabolic stability.
For this compound derivatives, lead optimization could involve several strategies:
Modifying Substituents: Based on the SAR data, further modifications to the substituents at the R1 and R2 positions could be explored. This might include exploring a wider range of alkyl and aryl groups with varying electronic and steric properties.
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres—substituents that retain similar biological activity—can improve pharmacokinetic properties. For example, the carbonyl group at position 5 could be replaced with other hydrogen bond acceptors.
Improving Selectivity: To enhance selectivity for cancer cells over normal cells, modifications could be designed to exploit differences between the target protein in cancerous and healthy tissues.
Design Principles for Prodrugs Based on this compound
A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. The prodrug approach is often used to improve the pharmacokinetic properties of a drug, such as its solubility, permeability, or site-specific delivery.
For this compound derivatives, a prodrug strategy could be employed to enhance their therapeutic index. Design principles for such prodrugs might include:
Targeting Tumor-Specific Enzymes: A prodrug could be designed to be activated by enzymes that are overexpressed in the tumor microenvironment. This would lead to a higher concentration of the active drug at the tumor site, reducing systemic toxicity.
Improving Solubility: If a potent this compound derivative has poor aqueous solubility, a hydrophilic moiety could be attached to the molecule. This moiety would be cleaved off in the body to release the active drug. For example, a phosphate (B84403) group could be added, which can be removed by alkaline phosphatases.
Predictive Modeling in Medicinal Chemistry for Novel Pyrido-Pyrrolizine Candidates
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, untested compounds.
For this compound derivatives, a QSAR model could be developed using the available SAR data. The model would use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with the observed antiproliferative activity. Once a statistically robust QSAR model is established, it can be used to:
Virtually Screen Libraries: Predict the activity of large virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis.
Guide Compound Design: Provide insights into the structural features that are most important for activity, thereby guiding the design of new compounds with improved potency.
By integrating these rational drug design approaches, the development of novel and effective therapeutic agents based on the this compound scaffold can be significantly accelerated.
Q & A
Q. What are the key considerations for synthesizing 5H-Pyrido[3,2-b]pyrrolizine derivatives with varying substituents?
- Methodological Answer : The synthesis typically involves alkylation or halogenation reactions under controlled conditions. For example, methyl iodide is used for quaternization in a sealed pressure tube at 110°C for 24 hours, followed by purification via recrystallization (e.g., methanol) to isolate derivatives like 5-(5-cyclohexylpentyl)-1-methyl-5H-pyrido[3,2-b]indol-1-ium iodide . Critical parameters include solvent choice (e.g., toluene for solubility), stoichiometry of alkylating agents, and reaction time to minimize side products.
Q. How can NMR spectroscopy confirm the structure of this compound derivatives?
- Methodological Answer : H NMR (300 MHz, CDCl) is used to identify substituent positions and tautomeric forms. For instance, the singlet at δ 11.03 ppm in DMSO-d corresponds to the NH proton in 5H-Pyrido[3,2-b]indole-8-carbonitrile, while aromatic protons appear as doublets between δ 8.6–7.93 ppm . Integration ratios and coupling constants (e.g., J = 3.4–5.1 Hz) help distinguish between regioisomers.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards. Emergency procedures include immediate decontamination of exposed skin/clothing and consultation with a physician. Refer to Safety Data Sheets (SDS) for specific handling guidelines, such as those from AK Scientific, Inc. (Catalog#: 2925AL) .
Advanced Research Questions
Q. How do substituent positions influence the antifungal activity of this compound derivatives?
- Methodological Answer : Systematic substitution at positions 6, 7, or 8 with electron-withdrawing groups (e.g., Cl, CF) enhances antifungal potency. For example, 8-chloro derivatives (11d) show higher activity against Phytophthora infestans compared to unsubstituted analogs . A comparative table of substituent effects is provided below:
| Derivative | Substituent | Antifungal Activity (IC, µM) |
|---|---|---|
| 11a | None | 25.6 |
| 11b | 6-Cl | 18.3 |
| 11d | 8-Cl | 12.7 |
| 11e | 8-CF | 9.4 |
Data adapted from synthesis and bioactivity studies .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in this compound-based kinase inhibitors?
- Methodological Answer : Combine 3D-QSAR (e.g., CoMFA, CoMSIA) with molecular docking. For JAK2 inhibitors, align derivatives using pyrrolo[3,2-d]pyrimidine scaffolds and correlate steric/electrostatic fields with IC values. Hydrophobic interactions at the 4-position (e.g., carboxamide groups) significantly enhance binding affinity .
Q. How can synthetic routes be optimized to resolve low yields in this compound cyclization reactions?
- Methodological Answer : Use Lewis acid catalysts (e.g., FeCl) or microwave-assisted synthesis to improve cyclization efficiency. For example, refluxing with carbon disulfide and KOH in ethanol for 10 hours achieves 35% yield for 8-cyano derivatives, but microwave irradiation (150°C, 30 min) may increase yield to 50–60% .
Q. What computational strategies predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Apply ADMET predictors (e.g., SwissADME) to estimate parameters like logP (XlogP = 0.5 for the parent compound) and topological polar surface area (38 Ų), which correlate with blood-brain barrier permeability and oral bioavailability . Molecular dynamics simulations can further assess binding stability in target proteins.
Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
